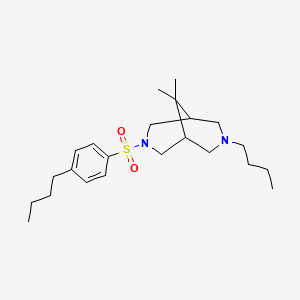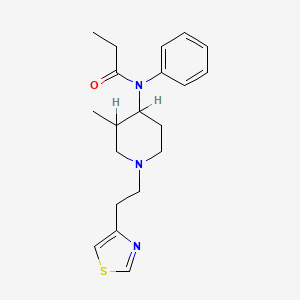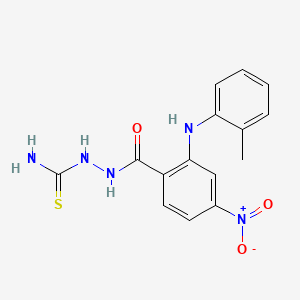
Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-((2-methylphenyl)amino)benzoic acid, followed by the introduction of the aminothioxomethyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-amino-5-methyl-
- Benzoic acid, 2-(phenylamino)-
- Benzoic acid, 2-amino-4-methyl-
Uniqueness
Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
195370-41-3 |
|---|---|
Fórmula molecular |
C15H15N5O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
[[2-(2-methylanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15N5O3S/c1-9-4-2-3-5-12(9)17-13-8-10(20(22)23)6-7-11(13)14(21)18-19-15(16)24/h2-8,17H,1H3,(H,18,21)(H3,16,19,24) |
Clave InChI |
SUKBALMQRGIBJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



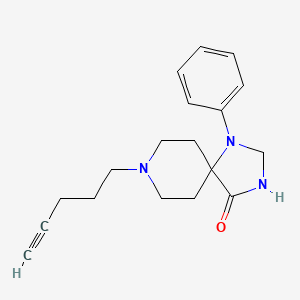
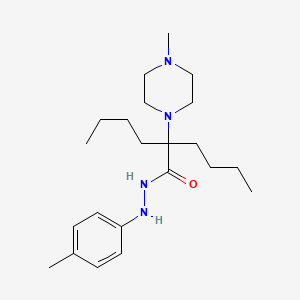

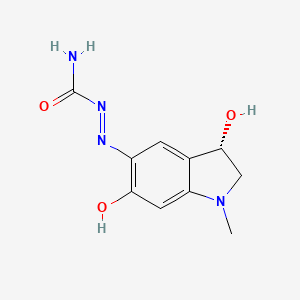
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
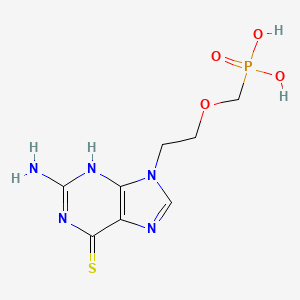

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
